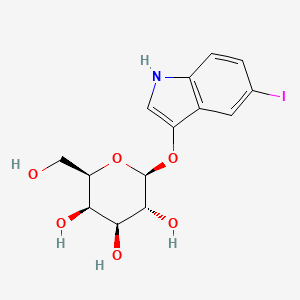

5-Iodo-3-indolyl-beta-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-3-indolyl-beta-D-galactopyranoside: is a chromogenic substrate used primarily for the detection of beta-galactosidase activity. This compound is similar to X-gal but generates a purple-colored precipitate upon enzymatic hydrolysis . It is widely used in molecular biology, particularly in gene expression studies and cloning experiments.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-indolyl-beta-D-galactopyranoside typically involves the iodination of 3-indolyl-beta-D-galactopyranoside. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, off-white solid that is soluble in water and dimethyl sulfoxide .

化学反応の分析

Types of Reactions: 5-Iodo-3-indolyl-beta-D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction results in the cleavage of the glycosidic bond, releasing 5-iodo-3-indolyl and beta-D-galactose .

Common Reagents and Conditions:

Enzymatic Hydrolysis: Beta-galactosidase is the primary enzyme used for hydrolysis. The reaction is typically carried out in an aqueous buffer solution at a pH optimal for enzyme activity.

Major Products:

5-Iodo-3-indolyl: This is the primary product formed upon enzymatic hydrolysis.

Beta-D-galactose: Released as a byproduct during the hydrolysis reaction.

科学的研究の応用

Chemistry

Chromogenic Substrate in Assays

5-Iodo-3-indolyl-beta-D-galactopyranoside serves as a chromogenic substrate in enzyme assays, particularly for beta-galactosidase. It undergoes hydrolysis by the enzyme, resulting in the formation of a purple-colored precipitate that can be easily quantified through colorimetric methods. This property allows researchers to measure enzyme activity effectively, providing a straightforward approach for quantifying biochemical reactions .

Biology

Gene Expression Studies

In molecular biology, this compound is extensively used to monitor gene expression through the activity of beta-galactosidase as a reporter enzyme. Researchers incorporate it into experiments to visualize and quantify gene activity, which aids in understanding genetic regulation mechanisms. For instance, studies have demonstrated its utility in tracking the expression of specific genes in various organisms .

Histochemical Staining

this compound is also employed in histochemical staining to visualize beta-galactosidase activity in tissue samples. This application is crucial for studying developmental biology and understanding tissue-specific gene expression patterns .

Medicine

Research in Disease Models

While not directly used in therapeutic applications, this compound plays a vital role in medical research by facilitating studies on gene expression and enzyme activity in various disease models. Its ability to provide clear visual results makes it valuable for investigating metabolic disorders and other pathologies where beta-galactosidase is implicated .

Diagnostics Development

The compound is also utilized in developing diagnostic assays that detect enzyme deficiencies or abnormalities. This application has significant implications for patient care and medical research, particularly in identifying genetic disorders related to enzymatic functions .

Industrial Applications

Biotechnology and Biosensors

In industrial biotechnology, this compound is applied in the development of diagnostic assays and biosensors that detect beta-galactosidase activity. Such applications are crucial for quality control processes in food and pharmaceutical industries where enzyme activity needs to be monitored .

Comparison with Other Substrates

| Property | This compound | 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside (X-GAL) |

|---|---|---|

| Color of Precipitate | Purple | Dark Blue |

| Maximum Absorbance | ~575 nm | ~615 nm |

| Primary Use | Gene expression studies, histochemical staining | Detection of beta-galactosidase activity |

| Stability | Moderate | High |

Case Studies

- Gene Regulation Studies : A study published in Molecular Biology Reports demonstrated the effectiveness of 5-Iodo-3-indolyl-beta-D-galactopyranoside in monitoring gene expression in Escherichia coli. The researchers successfully tracked the induction of beta-galactosidase under different environmental conditions using this substrate .

- Histochemical Applications : In a study focused on plant development, researchers utilized 5-Iodo-3-indolyl-beta-D-gal

作用機序

Enzymatic Hydrolysis: The primary mechanism of action involves the hydrolysis of the glycosidic bond by beta-galactosidase. This enzymatic reaction releases 5-iodo-3-indolyl, which subsequently undergoes oxidation to form a purple-colored precipitate .

Molecular Targets and Pathways: The molecular target of 5-Iodo-3-indolyl-beta-D-galactopyranoside is beta-galactosidase. The enzyme specifically recognizes and cleaves the glycosidic bond, leading to the formation of the colored product .

類似化合物との比較

X-gal (5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside): Generates a blue precipitate upon hydrolysis by beta-galactosidase.

Red-beta-D-galactopyranoside (5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside): Produces a red or magenta precipitate.

Rose-beta-D-galactopyranoside (6-Chloro-3-indoxyl-beta-D-galactopyranoside): Results in an intense pink precipitate.

Green-beta-D-galactopyranoside (N-Methylindolyl-beta-D-galactopyranoside): Forms a green precipitate.

Uniqueness: 5-Iodo-3-indolyl-beta-D-galactopyranoside is unique in its ability to generate a purple-colored precipitate, which provides a distinct visual marker compared to other chromogenic substrates. This makes it particularly useful in applications where differentiation between multiple enzyme activities is required .

生物活性

5-Iodo-3-indolyl-beta-D-galactopyranoside, commonly referred to as Purple-β-D-Gal, is a synthetic compound that serves primarily as a chromogenic substrate for the enzyme β-galactosidase. This article delves into its biological activity, mechanisms of action, applications in research and industry, and relevant case studies.

Molecular Formula: C14H12INO5

Molecular Weight: 421.19 g/mol

Appearance: Off-white crystalline powder

Solubility: Soluble in DMSO

The primary biological activity of this compound is its role as a substrate for β-galactosidase. Upon hydrolysis by the enzyme, it produces a purple precipitate, which can be quantitatively measured. This reaction is crucial in various biochemical assays and applications:

- Substrate for β-galactosidase: The hydrolysis of Purple-β-D-Gal leads to the release of galactose and the formation of an indole derivative that precipitates as purple crystals, providing a visual cue for enzyme activity .

- Gene Expression Monitoring: In molecular biology, it is used to monitor gene expression through β-galactosidase activity, especially in bacterial and yeast systems where it serves as a reporter enzyme .

1. Molecular Biology

This compound is extensively employed in gene expression studies. Its hydrolysis can indicate the activity of specific promoters linked to β-galactosidase genes, allowing researchers to visualize and quantify gene expression levels.

2. Histochemical Staining

This compound is also utilized in histochemical assays to visualize β-galactosidase activity in tissue samples. The formation of the purple precipitate allows for easy identification of cells expressing this enzyme.

3. Industrial Biotechnology

In industrial settings, Purple-β-D-Gal is used in diagnostic assays and biosensors aimed at detecting β-galactosidase activity. These applications are particularly relevant in microbiological diagnostics where the presence of certain bacteria can be inferred from enzyme activity .

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in various research contexts:

- Gene Regulation Studies: In one study, researchers utilized this compound to assess the regulatory effects of different promoters on β-galactosidase expression in E. coli. The results indicated that specific promoter sequences significantly enhanced enzymatic activity, demonstrating its application in understanding gene regulation mechanisms .

- Protein Interaction Analysis: Another study employed two-hybrid analysis using Purple-β-D-Gal to explore protein-protein interactions. Successful interactions were indicated by increased β-galactosidase activity, enabling researchers to map out complex protein networks within cells .

Comparative Analysis with Other Substrates

| Compound Name | Color Produced | λmax (nm) | Applications |

|---|---|---|---|

| This compound (Purple-β-D-Gal) | Purple | ~575 | Gene expression monitoring |

| 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside (X-Gal) | Blue | ~615 | Widely used for β-galactosidase assays |

| 5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside (Red-β-D-Gal) | Red | ~565 | Alternative chromogenic substrate |

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKCQUZRJVDUFR-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。